An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Cornerstone Scaffold for Kinase Inhibitor Discovery
An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Cornerstone Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
This technical guide addresses the chemical properties, synthesis, and applications of key intermediates based on the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. Initial investigation for the specific derivative, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde , revealed that it is not a commercially available or well-documented compound, with no assigned CAS number found in comprehensive chemical databases.
Therefore, this guide is centered on its parent compound, 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS No. 728034-12-6) . This molecule is a critical and versatile building block in medicinal chemistry, particularly for the development of targeted therapies. We will provide a thorough analysis of its properties, a robust and plausible synthetic protocol, and a discussion of its reactivity.
Crucially, this whitepaper also includes a dedicated section that leverages expert chemical principles to propose a viable synthetic strategy for the novel 3-methyl derivative and discusses the predicted impact of this substitution on the molecule's physicochemical and pharmacological properties. This provides a forward-looking perspective for researchers interested in exploring new chemical space around this privileged scaffold.
Core Compound Profile: 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a bioisostere of indole and purine, allowing it to function as a highly effective "hinge-binding" motif in numerous protein kinase inhibitors.[1][2] The introduction of a carbaldehyde group at the 4-position of the pyridine ring provides a versatile chemical handle for elaboration into a diverse array of downstream compounds.
Chemical Structure and Properties
The structure combines an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The aldehyde at C4 acts as a key point for synthetic diversification.
Caption: Structure of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
Table 1: Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde
| Property | Value | Source(s) |
| CAS Number | 728034-12-6 | [3][4] |
| Molecular Formula | C₈H₆N₂O | |
| Molecular Weight | 146.15 g/mol | [3] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | ≥97% | |
| Storage Conditions | 2-8°C, Inert atmosphere, Refrigerated | |
| SMILES | O=Cc1c2c([nH]c2)ncc1 | [3] |
| InChI Key | IEPOMBHPYZJZNR-UHFFFAOYSA-N |
Synthesis and Experimental Protocol
While specific literature detailing the synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is sparse, a highly plausible and efficient route is the direct formylation of the parent 7-azaindole scaffold using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[5][6][7] The reaction proceeds via electrophilic aromatic substitution. Although the pyrrole ring is generally more nucleophilic, formylation can be directed to the pyridine ring under specific conditions. A more controlled, modern approach would involve directed ortho-metalation. However, for the purpose of this guide, we will detail the Vilsmeier-Haack approach due to its historical and practical significance.
Caption: Plausible synthesis of the target compound via Vilsmeier-Haack reaction.
Detailed Step-by-Step Protocol (Illustrative)
This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies for heteroaromatic compounds.[8]
-
Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1H-pyrrolo[2,3-b]pyridine (7-azaindole, 1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching and Workup: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Basify the aqueous solution by slowly adding a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9 to hydrolyze the intermediate iminium salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
Applications in Drug Discovery: A Versatile Scaffold
The aldehyde functionality at the C4 position is not an endpoint but a strategic starting point for building molecular complexity. It serves as a crucial electrophilic handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for screening.
Caption: A plausible multi-step synthesis for the novel 3-methyl derivative.
Synthetic Rationale:
-
Starting Material: Begin with a pyridine derivative such as 4-bromo-2-nitro-3-methylpyridine. The nitro group is essential for the Bartoli reaction, and the bromine atom at the 4-position serves as a handle for the future introduction of the aldehyde.
-
Pyrrole Ring Formation: A Bartoli indole synthesis, reacting the nitropyridine with an excess of a vinyl Grignard reagent, would construct the fused pyrrole ring to yield 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Introduction of the Aldehyde: The bromine at C4 can then be converted to the aldehyde. A standard method is a metal-halogen exchange using an organolithium reagent (like n-BuLi) at low temperature, followed by quenching the resulting aryllithium species with DMF to install the formyl group after aqueous workup.
Predicted Properties and Impact of the C3-Methyl Group
The introduction of a methyl group at the C3 position is predicted to have several key effects:
-
Increased Lipophilicity: The methyl group will increase the molecule's lipophilicity (logP), which can significantly impact its pharmacokinetic properties, such as cell membrane permeability, solubility, and metabolism.
-
Steric Influence: The methyl group adjacent to the pyrrole nitrogen may provide a steric shield, potentially influencing N-H binding interactions with target proteins. It could also enforce a specific conformation of adjacent substituents, which can be crucial for optimizing binding affinity.
-
Electronic Effects: As an electron-donating group, the methyl substituent will slightly increase the electron density of the pyrrole ring, which could modulate the pKa of the 7-azaindole nitrogen and its hydrogen bonding capabilities.
-
Blocking of Metabolism: The C3 position can be a site of oxidative metabolism. Introducing a methyl group here blocks that metabolic pathway, potentially increasing the compound's half-life in vivo.
Safety and Handling
Based on the safety data for the parent compound, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, appropriate precautions should be taken.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P301+P317 (IF SWALLOWED: Get medical help), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate protective gloves, safety glasses, and a lab coat.
Conclusion
1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde is a high-value chemical intermediate whose strategic importance is derived from the proven success of the 7-azaindole scaffold in drug discovery. Its aldehyde functionality provides a reliable entry point for the synthesis of diverse and complex molecules targeting critical disease pathways, particularly in oncology and immunology.
While its 3-methyl derivative remains a novel synthetic target, the strategic challenges and potential benefits associated with its synthesis offer a compelling direction for future research. The predicted modulation of lipophilicity, steric profile, and metabolic stability by the C3-methyl group exemplifies the rational design principles that drive the evolution of new therapeutic agents. This guide provides both the established knowledge on a key building block and a scientifically grounded roadmap for its future exploration.
References
-
Hatcher, C. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1334–1339. [Link]
-
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link] [9]9. ResearchGate. (n.d.). Preparation of 7‐azaindoline and 7‐azaindole via 3‐methylpyridine. Retrieved February 15, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. vol 17, issue 2, 123-128. [Link] [5]13. Mushtaq, N., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 23(3), 327-331. [Link] [1]14. Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link] [6]15. PubMed. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 1993-2004. [Link] [10]16. Whisler, M. C., et al. (2004). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters, 6(16), 2651–2654. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. Retrieved February 15, 2026, from [Link]
-
SlidePlayer. (2020). Aromatic Electrophilic substitution. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved February 15, 2026, from [Link] [11]29. Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved February 15, 2026, from [Link]
-
YouTube. (2023). Electrophilic substitution reaction in indole. Retrieved February 15, 2026, from [Link]
Sources
- 1. pjps.pk [pjps.pk]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 728034-12-6|1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. testing.chemscene.com [testing.chemscene.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
